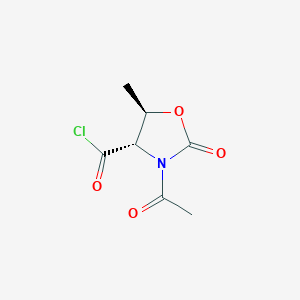
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride, also known as AOMCl, is a chemical compound used in various scientific research applications. AOMCl is a carbonyl chloride derivative of oxazolidine, which is a five-membered heterocyclic compound containing an oxygen and nitrogen atom. AOMCl is used as a reagent in organic synthesis to introduce the carbonyl chloride functional group into organic compounds.
Mécanisme D'action
The mechanism of action of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride involves the reaction of the carbonyl chloride functional group with a nucleophile to form a covalent bond. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is a reactive compound and can react with a variety of nucleophiles, including amines, alcohols, and thiols.
Effets Biochimiques Et Physiologiques
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride does not have any known biochemical or physiological effects. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is a synthetic compound and is not found naturally in any biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride has several advantages for use in lab experiments. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is a relatively simple compound to synthesize and can be easily obtained in a laboratory setting. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is also a reactive compound and can be used to introduce the carbonyl chloride functional group into organic compounds. However, (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride has some limitations for use in lab experiments. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is a hazardous compound and should be handled with care. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride can also react with a variety of nucleophiles, which can make it difficult to control the reaction.
Orientations Futures
There are several future directions for research involving (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride. One potential direction is the development of new synthetic methods for (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride. Another potential direction is the use of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride in the synthesis of new peptides and other organic compounds. Additionally, the use of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride in the preparation of chiral oxazolidinone derivatives could lead to the development of new pharmaceuticals with improved properties.
Méthodes De Synthèse
The synthesis of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride involves the reaction of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine with thionyl chloride. The reaction takes place at room temperature and yields (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride as a white crystalline solid. The synthesis of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is used in various scientific research applications, including the synthesis of peptides and other organic compounds. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is used as a reagent to introduce the carbonyl chloride functional group into organic compounds, which can then be used in the synthesis of peptides and other compounds. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is also used in the preparation of chiral oxazolidinone derivatives, which have potential applications in the pharmaceutical industry.
Propriétés
Numéro CAS |
171563-11-4 |
|---|---|
Nom du produit |
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride |
Formule moléculaire |
C7H8ClNO4 |
Poids moléculaire |
205.59 g/mol |
Nom IUPAC |
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl chloride |
InChI |
InChI=1S/C7H8ClNO4/c1-3-5(6(8)11)9(4(2)10)7(12)13-3/h3,5H,1-2H3/t3-,5+/m1/s1 |
Clé InChI |
NWFOWECJVWLUEX-WUJLRWPWSA-N |
SMILES isomérique |
C[C@@H]1[C@H](N(C(=O)O1)C(=O)C)C(=O)Cl |
SMILES |
CC1C(N(C(=O)O1)C(=O)C)C(=O)Cl |
SMILES canonique |
CC1C(N(C(=O)O1)C(=O)C)C(=O)Cl |
Synonymes |
4-Oxazolidinecarbonyl chloride, 3-acetyl-5-methyl-2-oxo-, (4S-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)

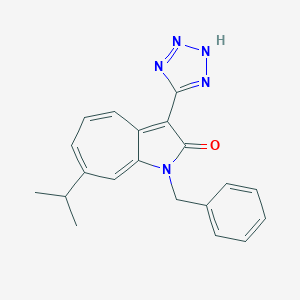
![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)


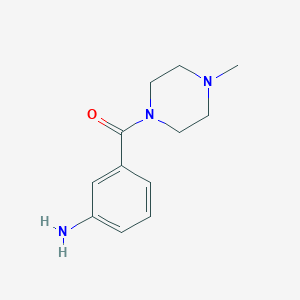
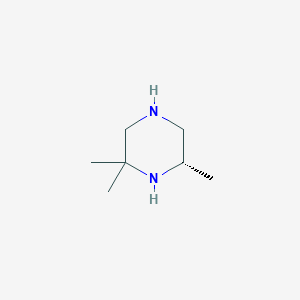
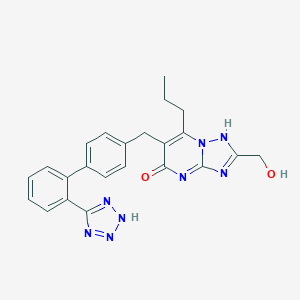
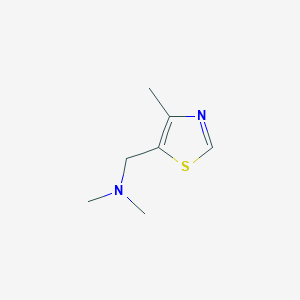


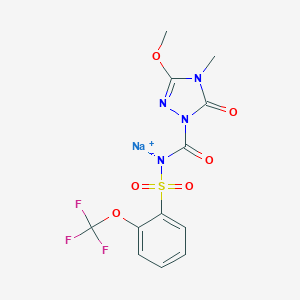
![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)